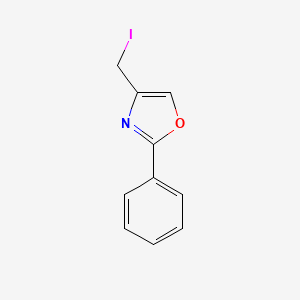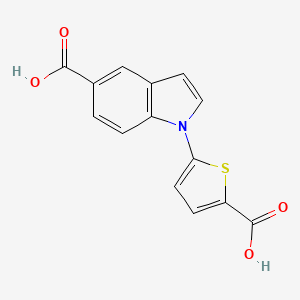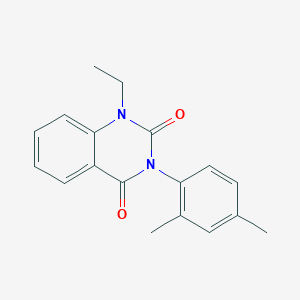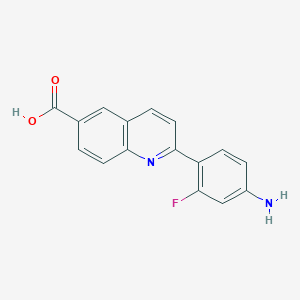
6-Methoxy-2-(4-methylphenyl)quinoline-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methoxy-2-(4-methylphenyl)quinoline-4-carboxylic acid: is a quinoline derivative that has garnered interest due to its unique chemical structure and potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a quinoline core substituted with a methoxy group at the 6-position, a methylphenyl group at the 2-position, and a carboxylic acid group at the 4-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxy-2-(4-methylphenyl)quinoline-4-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-methoxybenzaldehyde with 4-methylphenylamine to form an imine intermediate. This intermediate undergoes cyclization in the presence of a suitable catalyst to yield the quinoline core.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as microwave-assisted synthesis and flow chemistry may be employed to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The methoxy group can be oxidized to form a quinone derivative.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: Electrophilic substitution reactions can occur at the quinoline ring, particularly at the 3-position.
Coupling Reactions: The compound can undergo Suzuki-Miyaura coupling reactions to form various biaryl derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents such as bromine or chlorine in the presence of a Lewis acid catalyst.
Coupling: Palladium catalysts with boronic acids or esters under mild conditions.
Major Products:
- Quinone derivatives from oxidation.
- Alcohols or aldehydes from reduction.
- Halogenated quinoline derivatives from substitution.
- Biaryl derivatives from coupling reactions .
Scientific Research Applications
Chemistry: 6-Methoxy-2-(4-methylphenyl)quinoline-4-carboxylic acid is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies .
Biology and Medicine: This compound has shown potential as a pharmacophore in the design of new drugs. It has been investigated for its antibacterial, antifungal, and anticancer properties. The presence of the quinoline core is particularly significant due to its known biological activity .
Industry: In the material science field, this compound is used in the development of fluorescent dyes and sensors. Its ability to form stable complexes with metals makes it useful in the creation of materials with specific electronic properties .
Mechanism of Action
The biological activity of 6-Methoxy-2-(4-methylphenyl)quinoline-4-carboxylic acid is primarily attributed to its interaction with various molecular targets. The quinoline core can intercalate with DNA, disrupting replication and transcription processes. Additionally, the compound can inhibit enzymes such as topoisomerases and kinases, leading to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
6-Methoxyquinoline: Lacks the 4-methylphenyl and carboxylic acid groups.
2-Phenylquinoline-4-carboxylic acid: Lacks the methoxy group.
4-Methylquinoline-2-carboxylic acid: Lacks the methoxy group and has a different substitution pattern.
Uniqueness: 6-Methoxy-2-(4-methylphenyl)quinoline-4-carboxylic acid is unique due to the combination of its substituents, which confer distinct chemical and biological properties. The presence of the methoxy group enhances its solubility and reactivity, while the carboxylic acid group allows for further functionalization. The 4-methylphenyl group contributes to its lipophilicity and potential interactions with biological targets .
Properties
CAS No. |
18193-09-4 |
|---|---|
Molecular Formula |
C18H15NO3 |
Molecular Weight |
293.3 g/mol |
IUPAC Name |
6-methoxy-2-(4-methylphenyl)quinoline-4-carboxylic acid |
InChI |
InChI=1S/C18H15NO3/c1-11-3-5-12(6-4-11)17-10-15(18(20)21)14-9-13(22-2)7-8-16(14)19-17/h3-10H,1-2H3,(H,20,21) |
InChI Key |
FQTBLEKJNRAEGI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)OC)C(=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[(4-tert-Butylphenyl)methyl]-1H-indole-3-carbaldehyde](/img/structure/B11839280.png)


![3-(4-Chlorophenyl)-3,4-dihydro-1H-spiro[naphthalene-2,2'-oxiran]-1-one](/img/structure/B11839292.png)


![Benzyl 2-(aminomethyl)-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B11839304.png)



![7-Methyl-2-(4-methyl-3-nitrophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B11839342.png)
![4(3H)-Quinazolinone, 3-amino-2-[(4-chlorophenyl)amino]-](/img/structure/B11839345.png)
